molecular formula C11H12O3 B8585106 4-Methyl-3-propionylbenzoic acid

4-Methyl-3-propionylbenzoic acid

Cat. No.: B8585106
M. Wt: 192.21 g/mol
InChI Key: CMUUKLGZVABMAA-UHFFFAOYSA-N
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Description

4-Methyl-3-propionylbenzoic acid (C₁₁H₁₂O₃) is a substituted benzoic acid derivative featuring a methyl group at the 4-position and a propionyl group at the 3-position of the aromatic ring. This compound belongs to the broader class of benzoyl propionic acids, which are critical intermediates in synthesizing biologically active heterocycles, including butenolides, pyrrolones, and triazoles . The methyl substituent distinguishes it from analogs like 3-(4-methoxybenzoyl)propionic acid, influencing its electronic, steric, and reactivity profiles.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-methyl-3-propanoylbenzoic acid

InChI

InChI=1S/C11H12O3/c1-3-10(12)9-6-8(11(13)14)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

CMUUKLGZVABMAA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following table summarizes critical differences between 4-methyl-3-propionylbenzoic acid and its closest structural analogs:

Property This compound 3-(4-Methoxybenzoyl)propionic Acid 3-Propionylbenzoic Acid (Unsubstituted)
Molecular Formula C₁₁H₁₂O₃ C₁₁H₁₂O₄ C₁₀H₁₀O₃
Substituents 4-Methyl, 3-propionyl 4-Methoxy, 3-propionyl 3-Propionyl (no 4-substituent)
Molecular Weight (g/mol) 192.21 (calculated) 208.21 (calculated) 178.18 (calculated)
Electronic Effects Methyl: Weakly electron-donating (inductive) Methoxy: Strongly electron-donating (resonance) N/A (no substituent)
Reported Applications Inferred heterocycle synthesis Confirmed use in heterocycle synthesis Intermediate in drug design (e.g., COX inhibitors)

Physicochemical Properties

  • Solubility : The methoxy analog is expected to exhibit higher aqueous solubility due to its polar oxygen atom, whereas the methyl variant may favor organic solvents like ethyl acetate.
  • Crystallinity : The crystal structure of 3-(4-methoxybenzoyl)propionic acid has been resolved (Acta Cryst. E64, o2197), revealing planar aromatic stacking stabilized by hydrogen bonds . Similar studies on the methyl analog are lacking but could clarify its packing efficiency and bioavailability.

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